molecular formula C11H14F4NPS B5681150 4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine

Cat. No. B5681150
M. Wt: 299.27 g/mol
InChI Key: DSZAFHOXPFJSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine, commonly known as DIFP, is a chemical compound that has been widely used in scientific research for many years. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.

Mechanism of Action

DIFP binds irreversibly to the active site of acetylcholinesterase, forming a covalent bond with the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The mechanism of action of DIFP is similar to that of other organophosphate compounds such as nerve agents and pesticides.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase by DIFP can have various biochemical and physiological effects. In the nervous system, increased levels of acetylcholine can lead to enhanced neurotransmission, which can improve cognitive function and memory. However, excessive levels of acetylcholine can also lead to overstimulation of the nervous system, which can cause seizures and other adverse effects.

Advantages and Limitations for Lab Experiments

DIFP has several advantages for use in lab experiments. It is a potent and irreversible inhibitor of acetylcholinesterase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, DIFP has a long half-life, which allows researchers to study the effects of acetylcholinesterase inhibition over an extended period of time. However, DIFP also has some limitations. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Additionally, its irreversible inhibition of acetylcholinesterase can make it difficult to study the effects of acetylcholinesterase reactivation.

Future Directions

There are several potential future directions for research involving DIFP. One area of interest is the development of new acetylcholinesterase inhibitors that are less toxic and more selective than DIFP. Another area of research is the use of DIFP as a tool for studying the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's disease. Additionally, DIFP could be used to study the effects of acetylcholinesterase inhibition on other physiological processes, such as muscle contraction and immune function.

Synthesis Methods

DIFP is typically synthesized through the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with diisopropylphosphorothioate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

DIFP has been widely used in scientific research as an inhibitor of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, DIFP can increase the levels of acetylcholine in the nervous system, which can have various research applications.

properties

IUPAC Name

di(propan-2-yl)-sulfanylidene-(2,3,5,6-tetrafluoropyridin-4-yl)-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4NPS/c1-5(2)17(18,6(3)4)9-7(12)10(14)16-11(15)8(9)13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZAFHOXPFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=S)(C1=C(C(=NC(=C1F)F)F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4NPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine

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